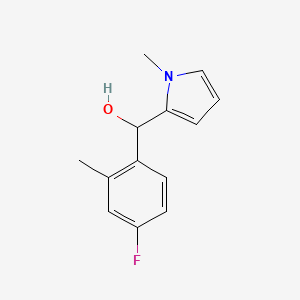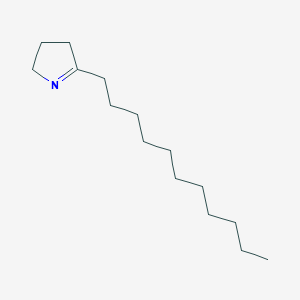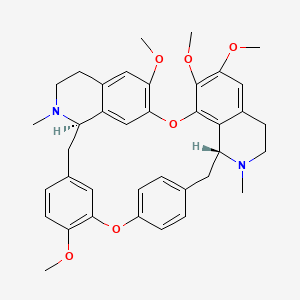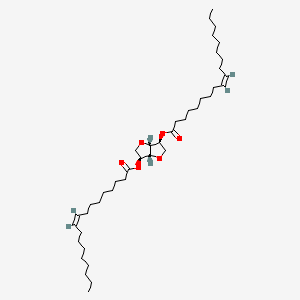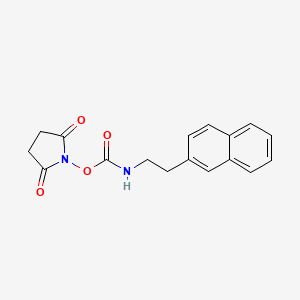
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a naphthalene moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate typically involves the reaction of N-hydroxysuccinimide with a naphthalene derivative under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene moiety, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By binding to these targets, the compound modulates their activity, leading to altered cellular responses. This mechanism is particularly relevant in its anticonvulsant properties, where it inhibits excessive neuronal firing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone structure but differs in its side chain, leading to distinct biological activities.
2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with variations in the side chain, affecting its reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is unique due to its combination of a pyrrolidinone ring and a naphthalene moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for diverse applications .
Eigenschaften
Molekularformel |
C17H16N2O4 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate |
InChI |
InChI=1S/C17H16N2O4/c20-15-7-8-16(21)19(15)23-17(22)18-10-9-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10H2,(H,18,22) |
InChI-Schlüssel |
OVKVDSFNYFTCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






